molecular formula C18H20Cl2N2O B6023299 1-(2,6-dichlorobenzyl)-4-(3-methoxyphenyl)piperazine

1-(2,6-dichlorobenzyl)-4-(3-methoxyphenyl)piperazine

Cat. No. B6023299
M. Wt: 351.3 g/mol
InChI Key: VDKTZXPQUMJGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-(3-methoxyphenyl)piperazine, commonly known as DMPP, is a piperazine derivative that has gained significant interest in the field of pharmacology due to its potential therapeutic applications. DMPP has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The exact mechanism of action of DMPP is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
DMPP has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, which are brain regions implicated in the pathogenesis of anxiety, depression, and schizophrenia. DMPP also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments, including its high purity, stability, and solubility in water. It is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, DMPP has some limitations, such as its low selectivity for the 5-HT1A receptor and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DMPP. One area of interest is the development of more selective analogs of DMPP that target specific receptors involved in anxiety, depression, and schizophrenia. Another area of interest is the study of the long-term effects of DMPP on brain function and behavior. Finally, the potential use of DMPP in combination with other drugs for the treatment of various psychiatric disorders warrants further investigation.
Conclusion:
In conclusion, DMPP is a piperazine derivative that has gained significant interest in the field of pharmacology due to its potential therapeutic applications. DMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on DMPP may lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

DMPP can be synthesized by the reaction of 1-(2,6-dichlorobenzyl)piperazine with 3-methoxybenzaldehyde in the presence of a suitable acid catalyst. The reaction yields DMPP as a white crystalline solid with a purity of over 98%.

Scientific Research Applications

DMPP has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. DMPP has also been studied for its potential antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O/c1-23-15-5-2-4-14(12-15)22-10-8-21(9-11-22)13-16-17(19)6-3-7-18(16)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKTZXPQUMJGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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